molecular formula C14H13IO3 B13443021 (R)-5-Iodo Naproxen

(R)-5-Iodo Naproxen

Cat. No.: B13443021
M. Wt: 356.15 g/mol
InChI Key: MNTGUQDQTXNYMT-MRVPVSSYSA-N
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Description

®-5-Iodo Naproxen is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis, gout, and fever . The addition of an iodine atom at the 5th position of the Naproxen molecule introduces unique chemical properties that can be exploited for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Iodo Naproxen typically involves the iodination of Naproxen. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of Naproxen using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of ®-5-Iodo Naproxen may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced production costs . These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-5-Iodo Naproxen can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-5-Iodo Naproxen has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various iodinated organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-Iodo Naproxen is similar to that of Naproxen. It works by reversibly inhibiting both the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which results in decreased formation of prostaglandin precursors. This inhibition leads to its anti-inflammatory, analgesic, and antipyretic properties . The addition of the iodine atom may also introduce unique interactions with molecular targets and pathways, which are currently under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This modification also allows for the exploration of new chemical reactions and derivatives that are not possible with the parent compound, Naproxen .

Properties

Molecular Formula

C14H13IO3

Molecular Weight

356.15 g/mol

IUPAC Name

(2R)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid

InChI

InChI=1S/C14H13IO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1

InChI Key

MNTGUQDQTXNYMT-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O

Origin of Product

United States

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